(S)-2,3-Bis(hexadecyloxy)propan-1-ol

Overview

Description

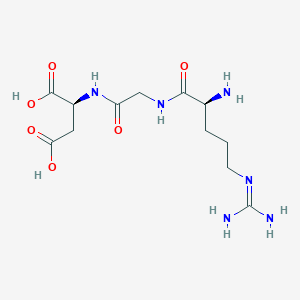

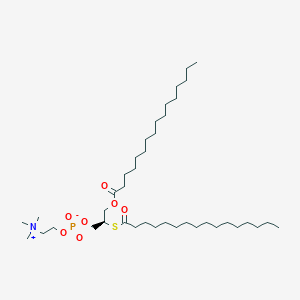

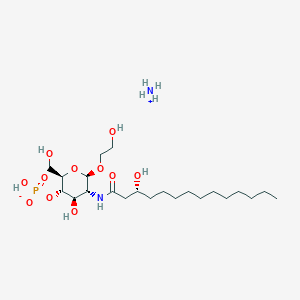

DG (O-16:0/O-16:0/0:0) , belongs to the class of dialkyl glyceryl ethers. Its chemical structure features hexadecyl groups at the sn-1 and sn-2 positions, mimicking the structure of diacylglycerol (DAG). DAGs play essential roles in cellular signaling pathways, making this compound intriguing for research and applications .

Mechanism of Action

Target of Action

The primary target of 1,2-O-Dihexadecyl-sn-glycerol is the lipid bilayer of cells. This compound serves as a lipid anchor for synthesizing lactose-containing synthetic glycolipids .

Mode of Action

1,2-O-Dihexadecyl-sn-glycerol, a saturated dialkyl glyceryl ether featuring hexadecyl groups at the sn-1 and sn-2 positions, resembles the structure of diacylglycerol . This structural similarity allows it to interact with the lipid bilayer of cells and serve as a lipid anchor .

Biochemical Pathways

Its role as a lipid anchor suggests that it may be involved in the synthesis of lactose-containing synthetic glycolipids . These glycolipids could potentially influence various cellular processes, including cell signaling and membrane stability.

Result of Action

The molecular and cellular effects of 1,2-O-Dihexadecyl-sn-glycerol’s action are likely to be related to its role as a lipid anchor. By serving as a building block for lactose-containing synthetic glycolipids, it could potentially influence the structure and function of cell membranes .

Action Environment

The action, efficacy, and stability of 1,2-O-Dihexadecyl-sn-glycerol are likely to be influenced by various environmental factors. For instance, factors such as temperature and pH could affect its stability and interaction with the lipid bilayer. Additionally, the presence of other lipids and proteins in the cell membrane could influence its efficacy as a lipid anchor .

Biochemical Analysis

Biochemical Properties

1,2-O-Dihexadecyl-sn-glycerol plays a significant role in biochemical reactions, particularly as a lipid anchor in the synthesis of glycolipids. It interacts with enzymes such as protein kinase C (PKC), which is activated by diacylglycerol. This interaction is crucial for the regulation of various cellular processes, including signal transduction pathways. The compound’s ability to mimic diacylglycerol allows it to participate in lipid signaling, influencing the activity of PKC and other related proteins .

Cellular Effects

1,2-O-Dihexadecyl-sn-glycerol affects various cell types by modulating cellular processes such as signal transduction, gene expression, and metabolism. In particular, it influences cell signaling pathways by activating PKC, leading to downstream effects on gene expression and cellular metabolism. This compound has been shown to alter the expression of genes involved in lipid metabolism and inflammatory responses, highlighting its impact on cellular function .

Molecular Mechanism

At the molecular level, 1,2-O-Dihexadecyl-sn-glycerol exerts its effects through binding interactions with PKC and other lipid-binding proteins. By mimicking diacylglycerol, it activates PKC, which then phosphorylates target proteins involved in various signaling pathways. This activation can lead to changes in gene expression, enzyme activity, and cellular responses. The compound’s structure allows it to integrate into lipid membranes, further influencing membrane-associated signaling events .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-O-Dihexadecyl-sn-glycerol can change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that prolonged exposure to 1,2-O-Dihexadecyl-sn-glycerol can lead to sustained activation of PKC and other signaling pathways, potentially resulting in altered cellular functions and metabolic states .

Dosage Effects in Animal Models

The effects of 1,2-O-Dihexadecyl-sn-glycerol vary with different dosages in animal models. At lower doses, the compound can effectively activate PKC and modulate signaling pathways without causing significant toxicity. At higher doses, it may induce adverse effects such as inflammation or metabolic disturbances. Threshold effects have been observed, where a certain concentration is required to achieve the desired biochemical response .

Metabolic Pathways

1,2-O-Dihexadecyl-sn-glycerol is involved in metabolic pathways related to lipid signaling and metabolism. It interacts with enzymes such as PKC and other lipid-modifying enzymes, influencing metabolic flux and the levels of various metabolites. The compound’s role in these pathways highlights its importance in regulating lipid homeostasis and cellular energy balance .

Transport and Distribution

Within cells and tissues, 1,2-O-Dihexadecyl-sn-glycerol is transported and distributed through interactions with lipid transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its lipid solubility and affinity for membrane-associated proteins .

Subcellular Localization

1,2-O-Dihexadecyl-sn-glycerol is primarily localized to cellular membranes, where it integrates into lipid bilayers and interacts with membrane-associated proteins. This localization is crucial for its function in activating PKC and other signaling molecules. Post-translational modifications and targeting signals may further direct the compound to specific subcellular compartments, enhancing its activity and specificity .

Preparation Methods

Synthetic Routes:: 1,2-O-Dihexadecyl-sn-glycerol can be synthesized through various methods, including:

Etherification: By reacting glycerol with hexadecyl bromide or hexadecyl alcohol under appropriate conditions.

Lipase-Catalyzed Esterification: Using lipases to selectively esterify glycerol with hexadecyl fatty acids.

Chemical Synthesis: Sequential reactions involving glycerol and hexadecyl derivatives.

Industrial Production:: While industrial-scale production methods are less common, research laboratories typically prepare this compound using the synthetic routes mentioned above.

Chemical Reactions Analysis

1,2-O-Dihexadecyl-sn-glycerol undergoes several reactions:

Oxidation: It can be oxidized to form glycerol dialkyl ethers with different functional groups.

Reduction: Reduction of the ether linkage yields glycerol derivatives.

Substitution: Reactions with nucleophiles can lead to modified glycerol ethers.

Common reagents include alkali metals, hydrogen peroxide, and Lewis acids. Major products include various glycerol derivatives and modified lipids.

Scientific Research Applications

1,2-O-Dihexadecyl-sn-glycerol finds applications in:

Lipid Biochemistry: Studying lipid metabolism, membrane dynamics, and lipid-protein interactions.

Synthetic Glycolipids: As a lipid anchor in the synthesis of lactose-containing glycolipids.

Cell Signaling: Investigating DAG-mediated signaling pathways.

Comparison with Similar Compounds

1,2-O-Dihexadecyl-sn-glycerol stands out due to its unique structure. Similar compounds include other dialkyl glyceryl ethers and DAG analogs.

Properties

IUPAC Name |

(2S)-2,3-dihexadecoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H72O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-34-35(33-36)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34H2,1-2H3/t35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDJMFFVPVZWNK-DHUJRADRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](CO)OCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H72O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B53984.png)

![Ethyl 8-aminoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B53995.png)